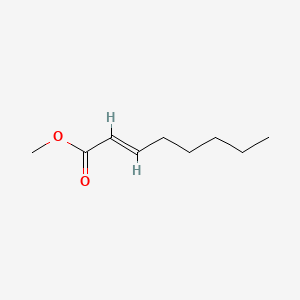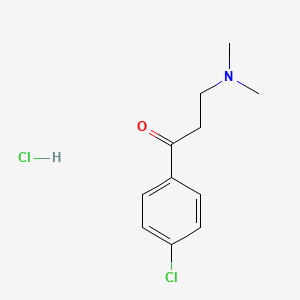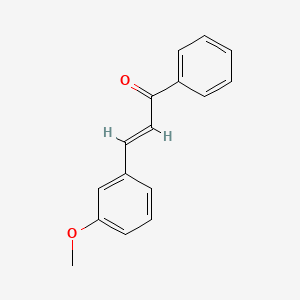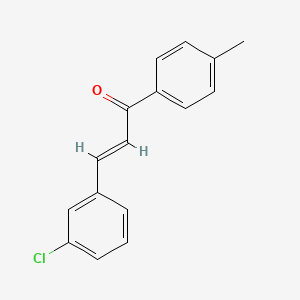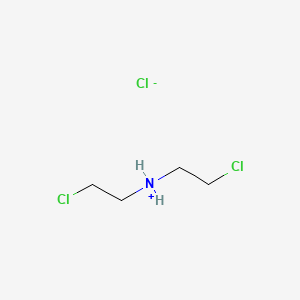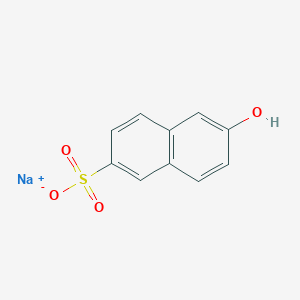
sodium;6-hydroxynaphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-furoic acid, also known as 5-Methylfuran-2-carboxylic acid, is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, a heterocyclic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-2-furoic acid can be synthesized through several methods. One efficient route involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid using palladium on carbon (Pd/C) catalysts at ambient temperature. This method provides a high yield of 94.5% at 30°C and 3.0 MPa hydrogen in tetrahydrofuran .
Another method involves the radical bromination of the methyl group of 5-methyl-2-furoic acid with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux conditions .
Industrial Production Methods
Commercial production of 5-Methyl-2-furoic acid often involves the hydrolysis of pentosan polymers in biomass to pentose sugars, which undergo acid catalysis under high temperatures and successive dehydration . This method is economically advantageous and aligns with the principles of green chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-furoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid.
Reduction: It can be reduced to form 5-methyl-2-furfuryl alcohol.
Substitution: It can participate in substitution reactions, such as the Diels–Alder reaction with maleimide dienophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are used for radical bromination.
Major Products Formed
Oxidation: 5-Hydroxymethyl-2-furancarboxylic acid.
Reduction: 5-Methyl-2-furfuryl alcohol.
Substitution: Various Diels–Alder adducts.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-furoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The precise mechanism of action of 5-Methyl-2-furoic acid is not fully understood. it is believed to serve as a substrate for enzymes involved in the synthesis of polyamines, polyphenols, and polyols. These enzymes facilitate various biochemical reactions, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A key derivative of furan, used in the production of various chemicals and materials.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in the synthesis of biofuels and polymer precursors.
2-Furoic Acid: Another furan derivative used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-Methyl-2-furoic acid is unique due to its high reactivity and versatility in various chemical reactions.
Eigenschaften
IUPAC Name |
sodium;6-hydroxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWQALCOMQRMRK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
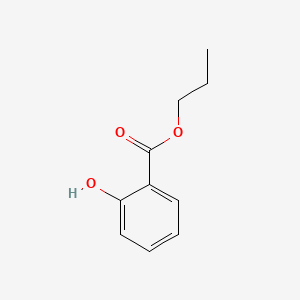
![Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)
![1H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B7767168.png)
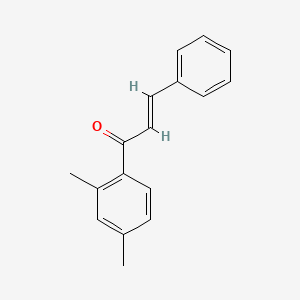
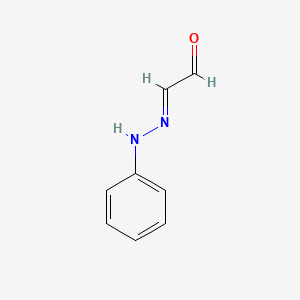
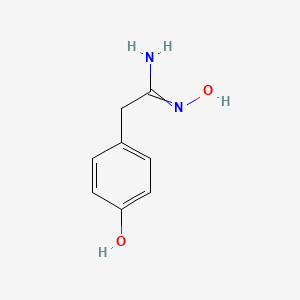
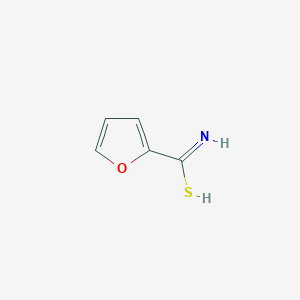
![2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone](/img/structure/B7767214.png)
